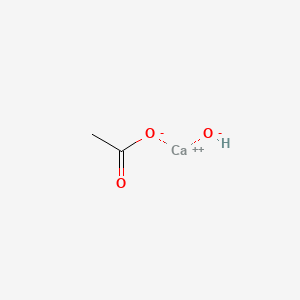
(Acetato-O)hydroxycalcium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Acetato-O)hydroxycalcium, also known by its chemical formula C2H4CaO3, is a compound that consists of calcium, acetate, and hydroxide ions. It has a molecular weight of 116.13 g/mol . This compound is known for its various applications in scientific research and industry due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Acetato-O)hydroxycalcium typically involves the reaction of calcium hydroxide with acetic acid. The reaction can be represented as follows: [ \text{Ca(OH)}_2 + 2\text{CH}_3\text{COOH} \rightarrow \text{Ca(CH}_3\text{COO)}_2 + 2\text{H}_2\text{O} ]
In this reaction, calcium hydroxide reacts with acetic acid to form calcium acetate and water. The reaction is usually carried out under controlled conditions to ensure the purity and yield of the product .
Industrial Production Methods
Industrial production of this compound involves similar chemical reactions but on a larger scale. The process typically includes the use of high-purity reactants and controlled reaction conditions to achieve high yields and purity. The product is then purified through crystallization and filtration processes to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
(Acetato-O)hydroxycalcium undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, where it reacts with oxidizing agents to form different products.
Reduction: It can also participate in reduction reactions, where it gains electrons and forms reduced products.
Substitution: This compound can undergo substitution reactions, where one or more atoms in the compound are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce calcium carbonate, while reduction reactions may yield calcium hydroxide .
Wissenschaftliche Forschungsanwendungen
(Acetato-O)hydroxycalcium has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other calcium compounds.
Biology: This compound is used in biological studies to investigate the role of calcium in cellular processes.
Medicine: this compound is used in the development of pharmaceuticals and as a calcium supplement in medical treatments.
Industry: It is used in the production of various industrial products, including plastics, ceramics, and fertilizers
Wirkmechanismus
The mechanism of action of (Acetato-O)hydroxycalcium involves its interaction with various molecular targets and pathways. In biological systems, it acts as a source of calcium ions, which are essential for various cellular processes, including muscle contraction, nerve transmission, and bone formation. The compound can also interact with phosphate ions to form calcium phosphate, which is important for bone mineralization .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Calcium Acetate: Similar to (Acetato-O)hydroxycalcium, calcium acetate is used as a calcium supplement and in various industrial applications.
Calcium Hydroxide: This compound is used in similar applications, including as a reagent in chemical reactions and in the production of industrial products.
Calcium Carbonate: Widely used in the pharmaceutical and industrial sectors, calcium carbonate shares some applications with this compound.
Uniqueness
This compound is unique due to its specific combination of acetate and hydroxide ions, which gives it distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other calcium compounds may not be suitable .
Eigenschaften
CAS-Nummer |
94158-23-3 |
|---|---|
Molekularformel |
C2H4CaO3 |
Molekulargewicht |
116.13 g/mol |
IUPAC-Name |
calcium;acetate;hydroxide |
InChI |
InChI=1S/C2H4O2.Ca.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2/q;+2;/p-2 |
InChI-Schlüssel |
FAHRAYOVAVLWAA-UHFFFAOYSA-L |
Kanonische SMILES |
CC(=O)[O-].[OH-].[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















